3-Fluoro-4-isopropylideneamino-phenol
Description
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
3-fluoro-4-(propan-2-ylideneamino)phenol |
InChI |
InChI=1S/C9H10FNO/c1-6(2)11-9-4-3-7(12)5-8(9)10/h3-5,12H,1-2H3 |
InChI Key |
AUXUPNCMMCATMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=C(C=C1)O)F)C |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-4-isopropylideneamino-phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Fluorination : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions.
- Isopropylideneamino Group : Condensation of 4-aminophenol with acetone or isopropyl ketone derivatives under acidic catalysis (e.g., H₂SO₄) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Optimize solvent polarity based on solubility profiles.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identify fluorine chemical shifts (δ ~ -110 to -150 ppm for aromatic F).
- ¹H NMR : Assign peaks for phenolic -OH (~5-6 ppm, exchangeable) and isopropylidene protons (~1.2-1.5 ppm).
- IR : Detect phenolic O-H stretch (~3200 cm⁻¹) and C=N stretch (~1640 cm⁻¹).
- MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropylidene group). Validate purity via HPLC (≥95% area) .
Q. What analytical methods are recommended for quantifying this compound in solution?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance at λ ~ 270 nm (phenolic π→π* transitions). Calibrate with standard solutions.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) with diode-array detection. Validate accuracy via spike-recovery experiments (recovery 90–110%).
- Folin-Ciocalteu Assay : Adapt for phenolic quantification (blue chromogen at 750 nm) with proper controls for interfering groups .
Q. How does pH influence the stability of this compound, and what degradation products are observed?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C/37°C. Monitor degradation via HPLC.
- Degradation Pathways : Acidic conditions may hydrolyze the isopropylideneamino group to 3-fluoro-4-aminophenol; alkaline conditions could deprotonate the phenol, altering reactivity. Use LC-MS to identify byproducts .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Reactivity Mapping : Simulate Fukui indices for regioselective reactions (e.g., electrophilic attack at C-2/C-6 positions). Compare with experimental NMR chemical shifts .
Q. How do surface adsorption properties influence the compound’s reactivity in heterogeneous catalysis?
- Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or BET analysis to measure adsorption on SiO₂/TiO₂ surfaces.
- Reactivity Setup : Test catalytic activity in oxidation reactions (e.g., H₂O₂ activation). Correlate surface coverage (via microspectroscopic imaging) with turnover frequency .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodological Answer :
- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in silico docking (AutoDock Vina), and metabolomics (LC-MS/MS) to identify off-target effects.
- Methodological Controls : Standardize cell lines (e.g., HEK293 vs. HepG2) and solvent carriers (DMSO vs. saline) to isolate confounding factors .
Q. What experimental designs are suitable for studying the compound’s interaction with biological macromolecules?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
